C9H9NaO5
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H10NaO5 |
|---|---|
Molecular Weight |
221.16 g/mol |
InChI |
InChI=1S/C9H10O5.Na/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14;/h1-3,8,10-12H,4H2,(H,13,14); |
InChI Key |
YXLCOEUOEJLZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Reaction Design
Mechanistic Investigations of Sodium Dehydroacetate Formation
Sodium dehydroacetate is typically synthesized from dehydroacetic acid. Dehydroacetic acid itself is commonly prepared by the base-catalyzed dimerization of diketene. wikipedia.org The formation of sodium dehydroacetate involves the neutralization of dehydroacetic acid with a sodium base. specialchem.com
Aqueous-Phase Synthesis Pathways Utilizing Alkaline Reagents
A common method for preparing sodium dehydroacetate involves the reaction of dehydroacetic acid with sodium hydroxide (B78521) or sodium carbonate in an aqueous solution. specialchem.comgoogle.com In this process, dehydroacetic acid and water are combined and heated, followed by the addition of a solid sodium base like sodium hydroxide. The reaction is typically carried out under agitation, with temperature and pH control. google.com After the reaction, steps such as decolorization with activated carbon, filtration, concentration, and cooling crystallization are employed to obtain the solid product. google.com
Organic Solvent-Mediated Syntheses, Including Ethanol-Based Protocols
Organic solvents can also be used as a medium for the synthesis of sodium dehydroacetate. One method involves dissolving dehydroacetic acid in an organic solvent like ethanol (B145695) and then reacting it with sodium ethoxide. google.com Recrystallization using absolute ethanol can be employed to improve the quality of the synthesized sodium dehydroacetate. google.com However, using organic solvents as reaction media can have drawbacks, including the generation of waste gas and potential safety issues. google.com
Solid-State Reaction Protocols and Mechanochemical Approaches
Solid-state reactions offer an alternative approach to synthesizing sodium dehydroacetate. This method involves mixing and grinding solid dehydroacetic acid with a solid base, such as sodium hydroxide and/or sodium carbonate, allowing the chemical reaction to occur in the solid state. google.com This solid-phase reaction can be conducted within a specific temperature and pressure range. google.com Mechanochemical synthesis, which involves using mechanical energy to induce chemical reactions, is a related approach that has been explored for synthesizing various solid-state materials. mdpi.comd-nb.infomdpi.comrsc.org While the provided texts discuss mechanochemical synthesis for other sodium-containing compounds and solid electrolytes, a specific detailed mechanism for the mechanochemical formation of sodium dehydroacetate from its precursors is not explicitly described.
Stoichiometric Considerations in Reaction Design
Stoichiometry plays a crucial role in the efficient synthesis of sodium dehydroacetate. When using dehydroacetic acid and sodium hydroxide or sodium carbonate as raw materials, specific weight or molar ratios are employed. For instance, a weight ratio of dehydroacetic acid to sodium hydroxide can be around 4.2:1, and for dehydroacetic acid to sodium carbonate, it can be approximately 3.1:1. google.com Molar ratios involving dehydroacetic acid, sodium hydroxide, and sodium carbonate have also been investigated. google.com Precise stoichiometric control is essential to ensure complete reaction and optimize product yield and purity.
Manufacturing Process Example
Based on the provided information, a general manufacturing process for sodium dehydroacetate using an aqueous-phase synthesis could involve the following steps:
Preparation of dehydroacetic acid, often through the polymerization of diketene. wikipedia.orggoogle.comgoogle.com
Dissolving dehydroacetic acid in water. google.com
Heating the aqueous dehydroacetic acid solution. google.com
Adding a solid alkaline reagent, such as sodium hydroxide, under agitation. specialchem.comgoogle.com
Maintaining the reaction at a specific temperature and pH. google.com
Decolorization using activated carbon. google.com
Filtration to remove activated carbon. google.com
Concentration of the filtrate. google.com
Cooling crystallization to obtain solid sodium dehydroacetate. google.com
Further purification steps like recrystallization from ethanol may be included. google.com
This process highlights the typical stages involved in the large-scale production of sodium dehydroacetate, emphasizing the use of alkaline reagents in an aqueous medium.
Crystallization Science of Sodium Dehydroacetate Hydrates
The crystallization of sodium dehydroacetate can result in the formation of different solid forms, including hydrates. researchgate.netnih.govresearchgate.net Understanding the factors influencing crystallization is important for obtaining the desired solid phase.
Polymorphism and Hydrate (B1144303) Formation Phenomena
Sodium dehydroacetate exhibits polymorphism and can form hydrates. researchgate.netnih.govresearchgate.net Studies have investigated the effect of various factors on the outcome of sodium dehydroacetate crystallization from water, particularly focusing on cooling crystallization. researchgate.netnih.govresearchgate.net The rate of supersaturation generation during cooling crystallization plays a significant role in determining the hydrate form obtained. researchgate.netnih.govresearchgate.net A high rate of supersaturation generation can lead to the formation of a dihydrate in a needle-like crystalline form. researchgate.netnih.govresearchgate.net Conversely, a low rate of supersaturation generation tends to produce a monohydrate with a plate-like habit. researchgate.netnih.govresearchgate.net
Characterization techniques such as powder X-ray diffraction (PXRD), Raman spectroscopy, Fourier transform infrared (FTIR), thermal gravimetric analysis (TGA), and scanning electron microscopy (SEM) are used to study the different hydrated forms and their transformation behavior. researchgate.netnih.govresearchgate.netnih.gov Research has shown that the dihydrate needle crystals can be hollow and may eventually transform into the monohydrate form. researchgate.netnih.govresearchgate.net The phase transformation between the anhydrate and monohydrate of sodium dehydroacetate has been investigated, revealing that the monohydrate can transform to the anhydrous phase through solid-solid transformation upon heating or via solution-mediated phase transformation. researchgate.net The surface morphology of the anhydrous crystals can differ depending on the preparation method, influencing their hydration rate. researchgate.net
The formation of unwanted hydrates can impact the intended properties and processing characteristics of the final product, highlighting the importance of controlling crystallization conditions to obtain a specific hydrate or the anhydrous form. researchgate.netnih.govresearchgate.net
Impact of Supersaturation Generation Rate on Crystal Habit and Morphology
The crystallization of sodium dehydroacetate is significantly influenced by the rate at which supersaturation is generated. Supersaturation, defined as the ratio of the initial concentration of the solute to its solubility concentration, is a key driving force for crystallization. mdpi.comcsic.es Studies on sodium dehydroacetate crystallization in water have shown that varying the cooling rate, which in turn alters the supersaturation generation rate, impacts the resulting crystal form and morphology. nih.gov
A high supersaturation generation rate has been observed to yield a new needle-shaped dihydrate form of sodium dehydroacetate. nih.gov Conversely, a low supersaturation generation rate favors the formation of a plate-like monohydrate form. nih.gov This demonstrates that controlling the supersaturation generation rate is a crucial factor in directing the polymorphic outcome and crystal habit of sodium dehydroacetate during cooling crystallization. nih.gov
The crystal habit, or the external shape of a crystal, is known to be dependent on various factors including the nature of the solvent, the presence of additives, and importantly, the level of supersaturation and the rate of crystallization. rsc.org Rapid crystal growth, often a result of high supersaturation, can lead to the formation of crystals with diverse morphologies, including irregular, acicular (needle-like), and plate-like shapes. nih.gov
Theoretical Models of Hollow Crystal Growth and Phase Transformation Mechanisms
Research into the crystallization of sodium dehydroacetate has revealed the formation of hollow needle-shaped dihydrate crystals under conditions of high supersaturation generation rate. nih.gov These hollow crystals have been observed to eventually transform into the more stable sodium dehydroacetate monohydrate form. nih.gov
Theoretical models of crystal growth and phase transformation mechanisms provide insights into these phenomena. Crystal growth involves the incorporation of atoms or molecules into the crystal surface, a process influenced by factors such as transport to the surface, attachment, surface diffusion, and incorporation into growth sites like kinks. wiley-vch.de At high supersaturation, the crystal surface can become rough, leading to adhesive-type growth. wiley-vch.de
Phase transformation in crystals can occur through various mechanisms, including nucleation and growth of a new phase within the old phase. mcgill.campie.de The formation of hollow crystals and their subsequent transformation suggests a complex interplay of growth kinetics and thermodynamic stability between different hydrated forms of sodium dehydroacetate. nih.gov The driving force for crystallization from solution is supersaturation, and the rate and method of supersaturation generation can influence both the polymorphic state and the morphology of the crystals. researchgate.net
Derivatization Strategies for Dehydroacetic Acid (C8H8O4) Precursors
Dehydroacetic acid (C8H8O4), a α-pyrone derivative, serves as a versatile precursor for the synthesis of a variety of organic compounds, including heterocyclic systems and cycloaddition products. nih.govtiiips.com Its structure, first established in 1911, contains reactive functional groups that allow for diverse chemical transformations. ucj.org.ua
Synthesis of Enamine Derivatives from Dehydroacetic Acid
Enamine derivatives can be synthesized from dehydroacetic acid. A general procedure involves the reaction of dehydroacetic acid with a primary amine in an anhydrous solvent like dichloromethane, typically in the presence of a base such as triethylamine. nih.gov The reaction is often stirred at room temperature and monitored by thin-layer chromatography. nih.gov Following completion, the reaction mixture may be washed with an acidic solution to isolate the product. nih.gov
Studies have explored the synthesis of novel enamine-based derivatives of dehydroacetic acid with the aim of enhancing biological activities. nih.govnih.gov For instance, a series of (E)-enaminopyran-2,4-diones based on the structure of dehydroacetic acid have been prepared and evaluated. nih.gov
Creation of Spiro-oxindolopyrrolidine Frameworks via Multi-component Cycloaddition Reactions
Dehydroacetic acid-based chalcone (B49325) derivatives can be utilized in multi-component cycloaddition reactions to construct spiro-oxindolopyrrolidine frameworks. nih.govnih.gov This involves a one-pot synthesis combining dehydroacetic acid-based chalcone derivatives, isatin, and sarcosine. nih.gov Multi-component reactions are valuable for efficiently synthesizing structurally diverse and complex organic compounds in a single step, providing an alternative to multi-step sequential syntheses. nih.gov The products of such reactions, containing spiroheterocycles with oxindole (B195798) and pyrrolidine (B122466) moieties, have been characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry. nih.gov
Formation of Schiff Base Ligands and Heterocyclic Adducts
Dehydroacetic acid is also employed in the formation of Schiff base ligands and subsequent heterocyclic adducts, including metal complexes. cabidigitallibrary.orgresearchgate.net Schiff bases can be synthesized by the condensation of dehydroacetic acid with amines, such as aromatic amines. cabidigitallibrary.orgresearchgate.netshahucollegelatur.org.in These reactions typically involve mixing equimolar solutions of dehydroacetic acid and the amine in a solvent like ethanol and refluxing the mixture. shahucollegelatur.org.in The resulting Schiff bases can act as ligands, coordinating with metal ions to form stable complexes. cabidigitallibrary.orgresearchgate.netshahucollegelatur.org.inheteroletters.org
Studies have reported the synthesis and characterization of transition metal complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II), Fe(III), VO(II), Cd(II)) with Schiff base ligands derived from dehydroacetic acid and various amines, including o-anisidine (B45086) and 2-aminopyridine. cabidigitallibrary.orgresearchgate.netshahucollegelatur.org.inheteroletters.org These complexes have been characterized using techniques such as elemental analysis, spectroscopic methods (UV-Vis, IR, NMR), magnetic studies, and thermal analysis. cabidigitallibrary.orgresearchgate.netshahucollegelatur.org.inheteroletters.org The coordination typically involves the deprotonated enolic oxygen and the azomethine nitrogen of the Schiff base ligand. shahucollegelatur.org.in
Advanced Analytical Techniques for Compound Characterization and Quantification
Spectroscopic Methodologies for Structural Elucidation and Form Analysis
Spectroscopic methods are fundamental for understanding the molecular structure and identifying the chemical bonds and functional groups within C9H9NaO5.
NMR spectroscopy is a crucial technique for determining the complete structure of organic molecules like Sodium Syringate. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and types of hydrogen and carbon atoms and their connectivity.
For syringic acid, the acidic form of this compound, ¹H NMR spectra exhibit characteristic signals corresponding to the aromatic protons, methoxy (B1213986) protons, and the hydroxyl proton. For instance, ¹H NMR data for syringic acid in DMSO-d6 show shifts around 3.84 ppm and 7.14 ppm nih.gov. Another ¹H NMR spectrum in DMSO-d6 shows shifts at 7.230 ppm and 3.823 ppm chemicalbook.com. ¹³C NMR spectroscopy provides information about the carbon skeleton. Data for syringic acid in DMSO-d6 show signals corresponding to the carboxyl carbon, aromatic carbons, and methoxy carbons, with shifts reported around 167.10 ppm, 147.38 ppm, 140.18 ppm, 120.31 ppm, 106.88 ppm, and 55.93 ppm nih.gov. Other ¹³C NMR data in DMSO show shifts at 167.26 ppm, 147.45 ppm, 140.20 ppm, 120.36 ppm, 106.85 ppm, and 55.98 ppm nih.gov. Further ¹³C NMR data in DMSO reports a carboxyl carbon signal at 165.77 ppm and a methoxy carbon signal at 60.12 ppm researchgate.net.
Here is a summary of some NMR data reported for Syringic Acid:
| Nucleus | Solvent | Frequency (MHz) | Chemical Shifts (ppm) |
| ¹H | DMSO-d6 | 500 | 3.84, 7.14 nih.gov |
| ¹H | DMSO-d6 | 90 | 7.230, 3.823, 3.761, 3.751 chemicalbook.com |
| ¹³C | DMSO-d6 | 22.53 | 167.10, 147.38, 140.18, 120.31, 106.88, 55.93 nih.gov |
| ¹³C | DMSO | - | 167.26, 147.45, 140.20, 120.36, 106.85, 55.98 nih.gov |
| ¹³C | - | - | 165.77 (carboxyl), 60.12 (methoxy), 115.36 (methine) researchgate.net |
FTIR spectra of syringic acid show abundant peaks in the range of 3434 cm⁻¹ to 668 cm⁻¹ researchgate.net. Characteristic bands include those for O-H stretching vibration around 3400 cm⁻¹ researchgate.net, symmetric stretching vibration of CH₃ groups at 2925 cm⁻¹ researchgate.net, C-O stretch around 1108 cm⁻¹ jksus.org, and C=O stretching vibrations (although specific values for the carboxylate in the sodium salt might differ from the acid). Peaks around 1594–1616 cm⁻¹ can represent N-H bend, though this might be related to impurities or sample preparation in a nanocomposite context jksus.org. Comparing the FTIR spectra of syringic acid and its sodium salt can reveal shifts in bands associated with the carboxylate group due to deprotonation and interaction with the sodium ion researchgate.net.
FT-Raman spectroscopy also provides a vibrational fingerprint. The Raman spectrum of syringic acid shows characteristic bands related to aromatic ring breathing modes, C-H and O-H bending modes, and C-O stretching motions nih.gov. Intense bands at 767 cm⁻¹ and a doublet at 685/668 cm⁻¹ in the FTIR spectra of syringic acid are attributed to out-of-plane O-H bending vibrations researchgate.net. The absence of a band around 1696 cm⁻¹ in the Raman spectrum of a syringic acid salt can indicate the deprotonation of the carboxylic group and the presence of a carboxylate counterion researchgate.net. Strong and weak bands at 1591 cm⁻¹ in Raman and FTIR spectra, respectively, and a strong (Raman) and weak (FTIR) band at 1392 cm⁻¹ in a syringic acid salt confirm the existence of the carboxylate symmetric mode due to charge delocalization researchgate.net.
UV-Vis spectrophotometry is useful for studying electronic transitions within the molecule, particularly those involving π systems and lone pairs of electrons, which are present in the aromatic ring and functional groups of this compound.
Syringic acid exhibits characteristic absorption maxima in the UV region. Reported λmax values for syringic acid include 218 nm and 274 nm caymanchem.com. Another study reports a strong absorption band at 303 nm for syringic acid mdpi.com. The UV-Vis spectrum of syringic acid in solid state shows a cut-off wavelength of 276 nm tandfonline.com. UV-Vis spectroscopy can also be used to monitor interactions, as seen by a hypsochromic (blue) shift in the absorption maximum of syringic acid upon complexation with AlCl₃, indicating complex formation mdpi.com. While specific λmax values for Sodium Syringate might vary slightly from those of syringic acid due to the change in electronic environment upon salt formation, the technique remains valuable for detection and quantification based on its characteristic absorption properties. UV-Vis spectrophotometry is also used in conjunction with HPLC for detection researchgate.neteurekaselect.comijpsonline.cominternationaloliveoil.orgcore.ac.uk.
Here is a summary of some UV-Vis data reported for Syringic Acid:
| Form | Solvent/State | λmax (nm) |
| Syringic Acid | - | 218, 274 caymanchem.com |
| Syringic Acid | Solution | 303 mdpi.com |
| Syringic Acid | Solid State | 276 tandfonline.com |
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ions, which can be used to determine the molecular weight of this compound and identify fragmentation patterns that provide structural clues. MS is particularly useful for identifying the compound and analyzing its potential degradation products.
Techniques like GC-MS and LC-MS are commonly used for the analysis of phenolic compounds like syringic acid. In negative ion mode, syringic acid can produce a deprotonated molecule ion [M-H]⁻ with a mass-to-charge ratio (m/z) of 197 nih.govresearchgate.netd-nb.info. Fragmentation of syringic acid can lead to characteristic ions resulting from the loss of functional groups, such as methyl radicals (CH₃) from the methoxy groups or carbon dioxide (CO₂) from the carboxylic acid group researchgate.netresearchgate.net. For instance, losses of CH₃ can be observed, as well as losses of CO₂ resulting in fragments at m/z 153.06 and 138.03 researchgate.net.
When analyzing the sodium salt (this compound), mass spectrometry in positive ion mode is likely to show a sodiated molecular ion [M+Na]⁺. The fragmentation of sodiated precursor ions can involve mechanisms such as Charge Retention Fragmentation (CRF) and Sodium Assisted Inductive Cleavage (SAIC), leading to both sodiated and non-sodiated fragment ions nih.govuni-jena.deuni.lu. Understanding these fragmentation pathways is important for accurate identification and analysis of this compound using MS.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions
Chromatographic Separation and Detection Protocols
Chromatographic techniques are essential for separating this compound from other components in a mixture, enabling its isolation, purification, and accurate quantification.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in complex samples. RP-HPLC with a C18 column is commonly employed for the analysis of phenolic acids, including syringic acid researchgate.neteurekaselect.comijpsonline.cominternationaloliveoil.orgcore.ac.uk.
Various mobile phase compositions have been reported for the HPLC analysis of syringic acid, typically involving mixtures of methanol (B129727) or acetonitrile (B52724) with water, often acidified with acetic acid or phosphoric acid researchgate.neteurekaselect.comijpsonline.cominternationaloliveoil.org. For example, mobile phases consisting of methanol and 0.1% acetic acid solution have been used researchgate.neteurekaselect.com. Another method utilizes a mobile phase of methanol:water containing 0.2% ortho-phosphoric acid ijpsonline.com. The flow rate is typically in the range of 0.8 to 1 mL/min researchgate.neteurekaselect.comijpsonline.com.
UV-Vis detectors are commonly used in HPLC for the detection of syringic acid and other phenolic compounds, with detection wavelengths often set at 272 nm, 280 nm, or 220 nm, corresponding to the compound's UV absorption maxima researchgate.neteurekaselect.comijpsonline.cominternationaloliveoil.orgcore.ac.uk.
HPLC methods for syringic acid have been validated for linearity, accuracy, and precision, demonstrating their suitability for quantitative determination researchgate.neteurekaselect.comcore.ac.uk. Linearity ranges up to 1000 ppm have been reported core.ac.uk. Syringic acid has also been used as an internal standard in HPLC methods for quantifying other phenolic compounds internationaloliveoil.org. The application of these validated HPLC methods allows for the determination of the purity of this compound and its accurate quantification in various samples.
Here is a summary of some HPLC parameters reported for Syringic Acid analysis:
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Linearity Range |
| C18 | Methanol:0.1% Acetic Acid (30:70 or 28:72) | 0.8 | 272 | 0.125 - 100 µg/mL researchgate.neteurekaselect.com |
| C18 (Spherisorb ODS-2) | Methanol:Water (80:20) | - | 280 | - internationaloliveoil.org |
| C18 | Methanol:Water with 0.2% ortho-phosphoric acid (20:80) | 1.0 | 220 | 0.25 - 20 µg/ml ijpsonline.com |
| C18 | - | - | UV (various) | 1 - 1000 ppm core.ac.uk |
Gas Chromatography (GC) Methodologies for Volatile Analysis
Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds. nih.gov In GC, a sample is vaporized and transported through a chromatographic column by an inert carrier gas. nih.gov Separation occurs based on the differential partitioning of the sample components between the stationary phase in the column and the mobile gas phase. nih.gov GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) for quantification and identification. nih.gov GC-MS, for instance, combines the separation power of GC with the identification capabilities of MS, providing information about the molecular weight and fragmentation pattern of analytes. nih.gov While GC is effective for volatile analysis, the direct analysis of salts like Sodium syringate (this compound), which may have low volatility, might require specific injection techniques or prior derivatization to convert it into a more volatile form. Specific GC methodologies, research findings, or data tables for the analysis of Sodium syringate were not found in the consulted literature.
Thin-Layer Chromatography (TLC) Approaches
Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile planar chromatography technique used for separating and visualizing components of a mixture. It involves a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate by capillary action. Compounds separate based on their differential affinities for the stationary and mobile phases. Separated spots can be visualized using various methods, including UV light if the compound is UV-active, or by using staining reagents. Result lists this compound (Sodium syringate) in a context that includes TLC references, suggesting its potential analysis by this method. However, detailed TLC approaches, specific mobile phases, visualization methods, or research findings for Sodium syringate were not available in the consulted sources.
Derivatization Strategies for Enhanced Chromatographic Detection (e.g., with 4-Nitrophenylhydrazine·HCl)
Derivatization is a technique used to chemically modify a compound to enhance its detection or separation characteristics in chromatography. This is particularly useful for compounds that lack a chromophore for UV-Vis detection or are not sufficiently volatile for GC analysis. Derivatization can introduce a detectable group, improve volatility, or alter polarity. Nitrophenylhydrazine reagents, such as 2-nitrophenylhydrazine (B1229437) or 3-nitrophenylhydrazine (B1228671) hydrochloride, have been used for derivatizing carbonyl compounds and carboxylic acids to form derivatives that are detectable by UV-Vis or amenable to MS analysis. For instance, 3-nitrophenylhydrazine hydrochloride has been used to derivatize 4-nitrobenzaldehyde (B150856) for HPLC-UV detection, resulting in a significant red shift in the absorption wavelength. Similarly, 2-nitrophenylhydrazine hydrochloride has been used for the derivatization of carboxylic acids. While derivatization with reagents like 4-Nitrophenylhydrazine·HCl could potentially be applied to Sodium syringate, for example, if it were converted to syringic acid which contains functional groups amenable to such reactions, specific research findings or detailed strategies for the derivatization of this compound with 4-Nitrophenylhydrazine·HCl for enhanced chromatographic detection were not found in the consulted literature.
Thermogravimetric and Diffraction Analysis of Solid Forms
Analysis of the solid form of a compound provides crucial information about its thermal behavior, crystalline structure, and morphology.
Thermal Gravimetric Analysis (TGA) for Thermal Stability and Hydrate (B1144303) Content
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere. TGA is widely used to determine the thermal stability of materials, analyze their composition, and quantify volatile components such as moisture or solvents, including water in hydrates. As a sample is heated, weight losses occur at specific temperatures corresponding to the evaporation of volatile substances, decomposition of the material, or other thermal events. The resulting thermogram, a plot of mass percentage versus temperature, provides insights into the thermal decomposition profile and the amount of volatile content. TGA can be used to assess the dehydration behavior of hydrated forms of a compound. Specific TGA data, thermograms, or research findings regarding the thermal stability or hydrate content of Sodium syringate were not available in the consulted sources.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a powerful non-destructive technique used to identify the crystalline phases present in a powdered solid sample. PXRD relies on the diffraction of X-rays by the crystal lattice of a material. Each crystalline substance produces a unique diffraction pattern, which acts as a fingerprint for its identification. By comparing the experimental diffraction pattern to databases of known crystalline structures, the phases in the sample can be identified. PXRD can also provide information about the crystallinity of a material, distinguish between different polymorphic forms, and in some cases, determine unit cell dimensions. PXRD is particularly useful for materials that cannot be obtained as single crystals. It can also be used to investigate changes in crystalline phase as a function of temperature or humidity, relevant for studying hydrates. Specific PXRD patterns, diffractograms, or research findings concerning the crystalline phase identification of Sodium syringate were not found in the consulted literature.
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a microscopy technique that produces high-resolution images of the surface morphology of a sample. SEM uses a focused beam of electrons to scan the surface of the sample, and the interaction of the electrons with the material produces various signals that are collected by detectors to form an image. SEM provides detailed information about the surface topography, particle size, shape, and texture. It has a large depth of field, which results in images with a characteristic three-dimensional appearance, beneficial for understanding surface structure. SEM is widely used for the morphological characterization of various materials, including powders and crystalline solids. While SEM is a standard technique for visualizing the physical form of solid compounds, specific SEM images or research findings detailing the morphological characteristics of Sodium syringate were not available in the consulted sources.
Dynamic Vapor Sorption (DVS) for Hydration/Dehydration Behavior
Dynamic Vapor Sorption (DVS) is a gravimetric technique utilized to assess how a material's mass changes in response to variations in humidity and temperature. skpharmteco.comfiveable.memeasurlabs.com It is particularly valuable for understanding the moisture sorption and desorption characteristics of solid materials, including pharmaceutical compounds. surfacemeasurementsystems.comsurfacemeasurementsystems.comskpharmteco.comfiveable.metainstruments.com.cnmeasurlabs.comsurfacemeasurementsystems.com The technique involves exposing a sample to controlled humidity conditions while a sensitive microbalance continuously monitors any changes in mass. measurlabs.com By systematically increasing and then decreasing the relative humidity, a moisture sorption isotherm can be generated, illustrating the equilibrium moisture uptake or loss at different humidity levels. skpharmteco.comfiveable.me
For a compound like Sodium Danshensu (B613839), which exists in a solid form, understanding its hydration and dehydration behavior is crucial. The interaction with water vapor can influence various physicochemical properties, including its solid-state form, physical and chemical stability, flowability, and dissolution rate. surfacemeasurementsystems.comsurfacemeasurementsystems.com Changes in hydration state, such as the formation or loss of hydrates, can significantly impact the performance and shelf life of a pharmaceutical material. surfacemeasurementsystems.comsurfacemeasurementsystems.com DVS can detect and characterize these changes by measuring the mass gained or lost as water molecules are adsorbed or desorbed by the material. surfacemeasurementsystems.comsurfacemeasurementsystems.com While specific DVS studies on Sodium Danshensu were not found in the provided search results, the application of this technique would be relevant to assess its hygroscopicity, determine if it forms stoichiometric or non-stoichiometric hydrates, and understand its behavior under different storage or processing humidity conditions. This information is vital for preformulation studies, solid form development, and determining appropriate packaging and storage requirements. surfacemeasurementsystems.comskpharmteco.com
Electrochemical Sensor Development
Electrochemical sensors are analytical devices that detect and quantify chemical compounds by measuring an electrical signal resulting from a chemical reaction. nih.govnih.govnih.govnih.govresearchgate.net These sensors typically involve a working electrode where a redox reaction of the analyte occurs, generating a measurable current or potential. nih.gov Electrochemical methods offer advantages such as potential for high sensitivity, selectivity, rapid analysis, and portability, making them suitable for various applications, including environmental monitoring and the analysis of pharmaceutical compounds. nih.govnih.govnih.gov
The development of an electrochemical sensor for Sodium Danshensu would involve designing an electrode surface that facilitates the electrochemical reaction of the compound. Given that Sodium Danshensu is a phenolic compound with hydroxyl groups on the phenyl ring, it is likely to be electroactive, meaning it can undergo oxidation or reduction at an electrode surface. By applying a specific potential, the compound could be oxidized or reduced, and the resulting current could be measured and correlated to its concentration. This would enable the quantitative determination of Sodium Danshensu. While the provided search results discuss electrochemical sensing for various substances, including pharmaceutical contaminants and compounds from Salvia miltiorrhiza, specific research on the development or application of electrochemical sensors for the direct detection or quantification of Sodium Danshensu (this compound) was not identified. tmu.edu.cntmu.edu.cntmu.edu.cnnih.gov However, based on its chemical structure, electrochemical sensing holds potential as a method for its analysis, potentially in quality control of raw materials or formulations, or for monitoring purposes in relevant matrices.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Investigations
Quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are widely used to probe the electronic structure, stability, and spectroscopic properties of molecules.
Density Functional Theory (DFT) for Molecular Structure, Electronic Properties, and Energy Gaps
Studies utilizing DFT have investigated the electronic structure and vibrational frequencies of transition-metal complexes formed with Dehydroacetic Acid, such as those with copper, zinc, and cadmium. These calculations have revealed slightly distorted octahedral geometries in these complexes. carta-evidence.org A significant finding in the copper complex was the identification of a molecular orbital within a large energy gap, suggesting the potential for redox processes. carta-evidence.org Comparisons of the electronic structures of these complexes have shown substantial differences in HOMO and LUMO gaps, which are key to understanding their electronic behavior. carta-evidence.org DFT calculations have also been applied to study ruthenium(II) nitrosyl complexes of N-dehydroacetic acid-sulfadiazine, examining their molecular structure, frequency calculations, and electronic properties, including the HOMO-LUMO energy gap. asianpubs.org Furthermore, DFT has been used to study nickel complexes of Dehydroacetic Acid, determining optimized geometry, spectroscopic and electronic properties, and quantum descriptors such as HOMO-LUMO energy gap and global hardness. nih.gov
Time-Dependent DFT (TD-DFT) for Absorption Spectra and Excited States
TD-DFT is a powerful tool for calculating the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands in UV-Vis spectroscopy. These calculations help in understanding the nature of electronic transitions and the behavior of molecules in excited states.
TD-DFT studies have been conducted on Dehydroacetic Acid derivatives, such as Dehydroacetic Acid-Phenylhydrazone (DHAA-PH), to investigate their electronic transitions and absorption spectra. , researchgate.net, civilica.com These studies have shown distinct absorption bands corresponding to transitions from the ground state to various excited states. , researchgate.net, civilica.com The intensity of these bands, represented by oscillator strength, indicates whether a transition is quantum-mechanically allowed or forbidden. , researchgate.net, civilica.com TD-DFT calculations have also been used to simulate electronic absorption spectra of Dehydroacetic Acid and related compounds in both gas and solution phases, with results showing good agreement with experimental spectra. researchgate.net, researchgate.net The method helps identify the molecular orbitals involved in these electronic transitions, often revealing n→π* character for the least energetic optically active transitions. researchgate.net
Theoretical Analysis of Keto-Enol Tautomerism of Dehydroacetic Acid
Dehydroacetic Acid is known to exist in different tautomeric forms, primarily keto and enol forms. Theoretical studies, often combined with experimental techniques like NMR spectroscopy, are crucial for understanding the relative stability of these tautomers and the factors influencing their equilibrium.
Theoretical and NMR studies have investigated the tautomerism of Dehydroacetic Acid, confirming that it predominantly exists as the 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one form (an enol form) in both solution and solid states. researchgate.net Computational methods, including semi-empirical methods and DFT, have been used to explore the potential energy surfaces of different tautomers and conformers, determining their relative energies and populations. dergipark.org.tr, nih.gov, researchgate.net These analyses often highlight the role of intramolecular hydrogen bonding in stabilizing specific tautomeric forms. dergipark.org.tr, researchgate.net Studies have also examined the tautomerism of Schiff bases derived from Dehydroacetic Acid, indicating their existence mainly in the imine-enol tautomeric form, supported by IR and NMR data. researchgate.net
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules and their interactions with other molecules, such as proteins or solvent molecules. These simulations are essential for understanding dynamic processes like ligand-protein binding and phase transformations.
Ligand-Protein Binding Mechanism Studies (e.g., Dehydroacetic Acid-Phenylhydrazone with HIV-1 Protease)
MD simulations are utilized to study the binding interactions between potential drug molecules, such as Dehydroacetic Acid-Phenylhydrazone (DHAA-PH), and target proteins like HIV-1 protease. These simulations can elucidate the binding mechanism, identify key interactions (e.g., hydrogen bonds, hydrophobic interactions), and estimate binding energies.
Molecular dynamics simulations have been performed to investigate the binding potential of DHAA-PH against wild-type HIV-1 protease. , researchgate.net, civilica.com, researchgate.net These studies have examined the interactions between DHAA-PH and the active site of the enzyme, including the catalytic aspartic acid residues. researchgate.net Simulations can reveal the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov Calculated binding energies from MD simulations, often using methods like MM-GBSA or MM-PBSA, provide a quantitative measure of the binding affinity and can be compared with experimental data. , researchgate.net, civilica.com, nih.gov, researchgate.net Research has shown that DHAA-PH interacts with the active sites and flap regions of HIV-1 protease variants through hydrogen bonds and hydrophobic interactions. nih.gov
Solvent-Mediated Phase Transformation Dynamics
MD simulations can also be applied to study the dynamics of phase transformations in the presence of solvents. This is particularly relevant for understanding crystallization processes, polymorphism, and the influence of solvent on solid-state forms.
Studies using molecular dynamics simulations have investigated solvent effects on crystal properties and phase transformations. While specific detailed MD studies on the solvent-mediated phase transformation dynamics of Dehydroacetic Acid itself were not prominently found, research on other compounds, including Sodium Dehydroacetate, provides analogous insights into the application of MD in this area. researchgate.net, researchgate.net, mdpi.com, nih.gov For instance, studies on Sodium Dehydroacetate have investigated the phase transformation between its anhydrate and monohydrate forms, with experimental techniques suggesting both solid-solid and solution-mediated pathways. researchgate.net MD simulations can help to understand the molecular events occurring during such transformations, including the interactions between the solute, solvent molecules, and the crystal lattice, which drive the transformation process. researchgate.net, mdpi.com, nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Mapping
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore mapping are computational techniques used to identify the structural features of molecules that are essential for their biological activity and to build predictive models for the activity of new compounds. These methods are widely applied in drug discovery and lead optimization.
Predictive Modeling for Biological Activities
Based on the available search results, there is limited information on the direct application of predictive modeling techniques such as QSAR or pharmacophore mapping specifically to C9H9NaO5 (Sodium Ascorbate) to predict its inherent biological activities. While sodium ascorbate (B8700270) itself possesses known biological roles, the literature primarily focuses on its use as a reagent in chemical synthesis or studies related to its degradation rather than developing QSAR models for its biological effects. Predictive modeling in the context of compounds related to ascorbate often focuses on the activities of modified or derivative structures.
Fragment-Based Design Considerations for Compound Optimization
Fragment-based design (FBDD) is a strategy in drug discovery that involves identifying small molecular fragments that bind weakly to a biological target and then growing or combining these fragments to create higher-affinity lead compounds. Sodium ascorbate has been mentioned in the context of fragment-based approaches, not typically as a fragment itself, but as a reagent used in the synthesis of compounds identified through FBDD screens, particularly in click chemistry reactions used for elaborating fragment hits acs.orgnih.govulb.ac.bemdpi.com. For instance, sodium ascorbate is utilized as a reducing agent for copper(II) sulfate (B86663) to generate the active copper(I) species required for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a common tool in medicinal chemistry for linking molecular fragments or incorporating chemical handles onto fragments acs.orgnih.govmdpi.com. This highlights the role of sodium ascorbate within the synthetic strategies employed in fragment-based design campaigns aimed at optimizing compounds for biological targets acs.orgnih.gov.
Molecular Mechanics and Regioselectivity Predictions in Organic Synthesis
Molecular mechanics methods are computational techniques used to model molecular systems and calculate properties such as potential energy, geometries, and vibrational states based on empirical force fields. These methods are often used in conjunction with quantum mechanical calculations. Regioselectivity, the preference for bond formation at a specific atom or group in a molecule, is a crucial aspect of organic synthesis. Computational chemistry, particularly Density Functional Theory (DFT), is frequently employed to predict and understand the regiochemical outcome of reactions.
Sodium ascorbate plays a role as a reducing agent in various organic transformations, notably in copper-catalyzed click reactions. Computational studies using DFT have been instrumental in elucidating the mechanisms and predicting the regioselectivity of these reactions where sodium ascorbate is involved in generating the active catalytic species organic-chemistry.orgnih.govresearchgate.netacs.org. For example, DFT studies have revealed how copper(I) acetylides, generated with the help of sodium ascorbate, lower activation barriers and influence the absolute regioselectivity in cycloaddition reactions, leading to the preferential formation of specific isomers like 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgnih.govresearchgate.net. These calculations help in understanding the reaction pathways and the role of intermediates stabilized by copper, thereby aiding in the rational design of synthetic strategies to achieve desired regiochemical outcomes organic-chemistry.org.
Quantum Chemical Calculations for Degradation Pathway Energetics
Quantum chemical calculations, such as ab initio and Density Functional Theory (DFT) methods, are powerful tools for investigating the electronic structure, reaction mechanisms, and energetics of chemical transformations. These methods are particularly useful for studying degradation pathways, providing insights into transition states, activation energies, and the relative stability of intermediates and products.
Quantum chemical studies have been performed to investigate the degradation of ascorbic acid and its anionic form, ascorbate, which is directly relevant to the behavior of sodium ascorbate in various environments researchgate.netaustinpublishinggroup.comresearchgate.netnih.govfrontiersin.orgnih.gov. These calculations have explored different degradation mechanisms, including autoxidation and reactions under various conditions like heat and different pH levels researchgate.netaustinpublishinggroup.comfrontiersin.org.
Studies utilizing DFT have calculated reaction energies and Gibbs energies for the reactions involved in the autoxidation of ascorbate, helping to determine the energetically favored species and pathways researchgate.net. For instance, calculations have supported mechanisms involving the ascorbate dianion (A²⁻) as a key species in accelerating the oxidation rate in alkaline solutions researchgate.net.
Furthermore, quantum chemical calculations have been used to determine activation energies associated with the degradation of ascorbic acid under different conditions austinpublishinggroup.comfrontiersin.org. These studies often show that temperature and pH significantly influence the degradation kinetics and the associated activation energies frontiersin.org. For example, the apparent activation energy for L-ascorbic acid degradation in hot-compressed water has been calculated at different pH values, indicating that degradation is more facile under acidic conditions frontiersin.org.
The identification of degradation products and the proposed mechanisms have been supported by quantum chemical calculations, providing a theoretical basis for the observed transformations researchgate.netnih.gov. Studies have investigated pathways leading to various degradation products, including those formed through oxidative fragmentation, β-cleavage, and decarboxylation researchgate.net.
The following table summarizes some representative apparent activation energies for L-ascorbic acid degradation at different pH values, as determined by kinetic studies supported by theoretical considerations:
| pH | Apparent Activation Energy (kJ/mol) | Source |
| 5.0 | 15.77 | frontiersin.org |
| 7.0 | 31.70 | frontiersin.org |
| 9.5 | 47.53 | frontiersin.org |
These computational investigations into the degradation pathways and energetics of ascorbate provide valuable information for understanding the stability of sodium ascorbate in different formulations and environments.
Biochemical Interaction Mechanisms and Molecular Pathways
Subcellular and Cellular System Responses in Model Organisms (e.g., Zebrafish)
Model organisms, such as the zebrafish (Danio rerio), have been utilized to explore the in vivo effects of Sodium danshensu (B613839) and its related compounds on cellular and subcellular systems.
Research suggests that Danshensu, the acid form of C9H9NaO5, can impact mitochondrial function. It has been shown to reduce lipid peroxidation on the mitochondrial membrane by scavenging free radicals. selleckchem.com Furthermore, it can inhibit the permeability and transmission of the mitochondrial membrane by reducing thiol oxidation. selleckchem.com Studies on Danhong Injection, which contains danshensu, indicate a protective effect against cardiomyocytes apoptosis by maintaining mitochondrial integrity. nih.gov This protective mechanism is suggested to involve the Keap1/Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/JNK Pathway. nih.gov While direct evidence for this compound's specific role in calcium homeostasis regulation at the mitochondrial or cellular level was not explicitly detailed in the search results, the broader protective effects on mitochondria and cardiomyocytes hint at potential indirect influences on calcium handling, given the close relationship between mitochondrial health and calcium regulation.
Data on the effects of Sodium danshensu on metabolic enzyme activity in mice:
| Enzyme Activity | Effect of Sodium Danshensu Treatment (vs Control) | Model Organism | Source |
| Succinic Dehydrogenase (SDH) | Increased | Mice | nih.govnih.gov |
| Lactate Dehydrogenase (LDH) | Decreased | Mice | nih.govnih.gov |
| Pyruvate Kinase M1 (PKM1) | Inhibited | In vitro | nih.govnih.gov |
Danshensu has demonstrated significant effects on reducing apoptosis rates in in vitro studies. frontiersin.org Its anti-apoptotic effects are associated with an increase in Bcl-2 expression and a decrease in the expression of Bax and active caspase-3, mediated through the activation of Akt and ERK signaling pathways, which are known to be involved in suppressing cardiomyocyte apoptosis. selleckchem.com Sodium danshensu cream has been observed to promote wound healing in mice, and this effect may be linked to the activation of the Nrf2/HO-1 pathway and inhibition of the NF-κB pathway, both of which play roles in inflammation and potentially influence apoptosis. mdpi.com Furthermore, Danshensu was found to protect against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells and reduced dopaminergic neuronal loss in zebrafish, suggesting a role in preventing neuroBax and active caspase-3 expression by activating Akt and ERK signaling pathways, which are involved in suppressing cardiomyocyte apoptosis. selleckchem.com Sodium danshensu cream has been observed to promote wound healing in mice, and this effect may be linked to the activation of the Nrf2/HO-1 pathway and inhibition of the NF-κB pathway, both of which play roles in inflammation and potentially influence apoptosis. mdpi.com Furthermore, Danshensu was found to protect against 6-hydroxydopamine (6-OHDA)-induced cytotoxicity in PC12 cells and reduced dopaminergic neuronal loss in zebrafish, suggesting a role in preventing neurodegeneration. nih.gov Information specifically on the effects of this compound on developmental patterning modulations was not detailed in the search results.
Bioenergetic Pathway Perturbations (e.g., Glucose Uptake, Amino Acid Biosynthesis, Respiratory Chain Activity via Succinate Dehydrogenase Inhibition)
Microbiological System Interactions
Investigations into the interactions of Sodium danshensu with microbiological systems have explored its potential antimicrobial properties.
Mechanisms of Antifungal Action (e.g., Cell Wall and Membrane Integrity Disruption, Ergosterol (B1671047) Pathway Modulation, Reactive Oxygen Species Induction)
While Salvia miltiorrhiza, the plant from which danshensu is derived, has shown antifungal activity against Candida albicans by affecting membrane permeability and inhibiting (1,3)-β-D-glucan synthase activity researchgate.net, specific research detailing the direct antifungal mechanisms of Sodium danshensu (this compound) was not found in the provided search results. General mechanisms of antifungal action, such as disruption of cell wall and membrane integrity or modulation of the ergosterol pathway, are known for various compounds jptcp.comnih.govmdpi.com, but their specific application to this compound requires further investigation.
Antibacterial Mechanisms and Spectrum of Activity
A hydrogel incorporating Sodium danshensu has demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus. researchgate.net However, the specific mechanisms by which Sodium danshensu exerts its antibacterial effects were not explicitly described in the search results. While structurally related compounds like protocatechuic acid have shown activity against both Gram-positive and Gram-negative bacteria and can interact synergistically with antibiotics nih.gov, the precise antibacterial mechanisms and the full spectrum of activity for Sodium danshensu (this compound) were not detailed in the available information.
Transcriptional and Proteomic Responses in Microorganisms
Studies on the molecular response of microorganisms to vanillin (B372448), the non-salt form of this compound, provide insights into the potential effects of this compound. In Pseudomonas putida KT2440, growth in the presence of vanillin led to altered abundance of 1614 proteins, representing 30% of the total proteome. This proteomic response included an increase in enzymes involved in vanillin degradation, significant changes in central energy metabolism, and activation of solvent tolerance mechanisms. Specifically, enzymes in the β-ketoadipate pathway, a transcriptional regulator, and porins for vanillin uptake showed increased abundance. researchgate.net
In Escherichia coli O157:H7, vanillin treatment at its minimum inhibitory concentration (MIC) of 2 mg/mL significantly affected the expression of genes related to cell membrane formation, the tricarboxylic acid (TCA) cycle, and the oxidative phosphorylation pathway. nih.gov Transcriptome analysis indicated that vanillin treatment caused damage to the membrane system, leading to depolarization and leakage of intracellular contents like nucleic acid and protein. nih.gov This treatment also resulted in decreased ATP content and cell death. nih.gov Analysis of differentially expressed genes (DEGs) showed that vanillin treatment impacted components of the cell membrane, including the plasma membrane, membrane protein complex, and outer membrane. nih.gov ATP synthase genes (atpA, atpC, and atpD), involved in ATP activity and proton transmembrane transport, were upregulated after vanillin treatment in E. coli O157:H7. nih.gov
Further proteomic analysis in Saccharomyces cerevisiae revealed that vanillin stress reduced the content of several ribosomal proteins while upregulating proteins involved in glycolysis, oxidative phosphorylation, and the pentose (B10789219) phosphate (B84403) pathway. d-nb.info The ratios of NADPH/NADP+ and NADH/NAD+ increased in response to vanillin stress. d-nb.info Deletion of the transcription factor gene YRR1 in S. cerevisiae was found to enhance vanillin resistance and perturbed the abundance of significantly more proteins compared to transcriptome changes, suggesting Yrr1 influences the synthesis of certain proteins. d-nb.info Upregulated proteins in the YRR1 deletion strain were involved in stress response, translational, and transcriptional regulation. d-nb.info
Synergistic Antimicrobial Effects with Other Compounds (e.g., Sodium Silicate)
While direct research on the synergistic antimicrobial effects of this compound (Sodium vanillin) specifically with sodium silicate (B1173343) is limited in the provided search results, studies on the antimicrobial properties of vanillin and sodium silicate compounds individually, and the synergistic effects of other compounds with silicates, offer relevant context.
Vanillin has been identified as a plant-derived antimicrobial substance with potential applications in food industry microbial control. nih.gov Sodium metasilicate (B1246114) has also been shown to be effective against various foodborne pathogens, including Listeria monocytogenes. nih.gov Its mechanism against L. monocytogenes involves compromising membrane integrity, leading to leakage of intracellular contents and cell death. nih.gov
Research on nano-silica-based combinations with antibiotics like doxycycline, metronidazole, and ciprofloxacin (B1669076) has suggested synergistic interactions that enhance antimicrobial efficacy against Enterococcus faecalis biofilms. nih.gov These combinations exhibited superior inhibitory effects compared to the antibiotics or silica (B1680970) nanoparticles alone. nih.gov The unique characteristics of silica nanoparticles, such as increased reactivity and potential for functionalization, are considered to augment antibiotic efficacy. nih.gov Sodium montmorillonite, a layered silicate, has also demonstrated antibacterial effects against Staphylococcus aureus, with a dose-dependent effect observed. romj.org
These findings suggest a potential for synergistic effects when this compound is combined with silicate compounds, although specific research on this particular combination (Sodium vanillin and sodium silicate) was not explicitly found. The mechanisms could involve enhanced membrane disruption or altered cellular pathways in microorganisms due to the combined action.
Macromolecular Binding Interactions
Binding Kinetics and Conformational Changes with Human Serum Albumin (HSA)
Molecular modeling studies have suggested that vanillin interacts with Human Serum Albumin (HSA), primarily binding within the binding pocket of subdomain IIA through hydrophobic forces. researchgate.net Fluorescence spectroscopy studies investigating the interaction of vanillin with HSA have determined binding constants (K) at different temperatures. researchgate.net
| Temperature (K) | Binding Constant (K) (M⁻¹) |
| 288 | 8.8 x 10⁴ |
| 298 | 7.7 x 10⁴ |
| 308 | 5.7 x 10⁴ |
| 318 | 4.2 x 10⁴ |
The number of binding sites (n) was found to be approximately 1 based on fluorescence titration data. researchgate.net The enthalpy change (ΔH⁰) and entropy change (ΔS⁰) for the binding were calculated using the Van't Hoff equation, yielding values of -20 kJmol⁻¹ and 5.8 Jmol⁻¹K⁻¹, respectively. researchgate.net
Binding of ligands to HSA can induce conformational changes in the protein. aimspress.com Circular Dichroism (CD) spectroscopy is a technique that can be used to determine conformational changes induced upon ligand binding. diamond.ac.uk While the provided search results discuss vanillin's binding kinetics with HSA, specific details on the conformational changes of HSA upon binding with this compound or vanillin were not explicitly detailed in the snippets, beyond the general principle that ligand binding can cause such changes. aimspress.com
Interactions with Flavin Coenzymes
Flavin coenzymes, such as Flavin Adenine (B156593) Dinucleotide (FAD) and Flavin Mononucleotide (FMN), are redox-active molecules essential for the function of various flavoprotein oxidoreductase enzymes. wikipedia.orguni-konstanz.de These coenzymes contain the isoalloxazine ring system, which is the redox-active part. uni-konstanz.dedrugbank.com The ribityl side chain of flavins is involved in anchoring the coenzyme to the protein, and interactions between the coenzyme side chain and the protein contribute significantly to the binding energy. uni-konstanz.de
While the search results provide information on the nature and function of flavin coenzymes and their interactions with proteins, direct information detailing the specific interactions between this compound or vanillin and flavin coenzymes was not found. Research on flavoenzyme structure and function often involves studying flavin analogues to understand interactions and reactivity. uni-konstanz.de Flavin adenine dinucleotide (FAD) is a coenzyme for various aerobic dehydrogenases. drugbank.com Its interactions with proteins are crucial for catalysis in flavoenzymes. uni-konstanz.de
Based on the available information, specific details regarding the binding kinetics, conformational changes induced in flavin coenzymes, or the functional consequences of this compound interaction with these coenzymes are not explicitly described.
Environmental Transformations and Degradation Pathways
Biodegradation Kinetics and Mechanisms
Biodegradation is a primary process by which organic compounds are broken down by microorganisms in the environment. The rate and extent of biodegradation are influenced by the chemical structure of the compound and the prevailing environmental conditions, such as the presence of suitable microbial populations, oxygen availability, temperature, and nutrient levels.
Aerobic biodegradation, occurring in the presence of oxygen, is a significant degradation pathway in many environmental settings, including surface waters, soils, and wastewater treatment plants. Standardized test guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly used to assess the aerobic biodegradability of chemical substances. These tests evaluate the potential for a compound to be biodegraded by microorganisms under controlled aerobic conditions. Examples include OECD 301 (Ready Biodegradability) and OECD 306 (Biodegradability in Seawater) tests, which measure parameters like dissolved organic carbon removal or oxygen consumption over a defined period aropha.comaropha.comsitubiosciences.commiljodirektoratet.nooecd.org.
Activated sludge systems, commonly employed in wastewater treatment plants, rely on diverse microbial communities to remove organic pollutants from wastewater sswm.info. The introduction of a chemical compound into an activated sludge system can influence the structure and activity of these microbial communities. Some compounds are readily utilized by the existing microorganisms, while others may require the adaptation or enrichment of specific microbial populations capable of their degradation gdut.edu.cnmdpi.com.
Information specifically on the influence of C9H9NaO5 on activated sludge microorganism communities or its degradation within activated sludge processes was not found in the consulted literature. Studies on activated sludge typically focus on the degradation of common wastewater pollutants or specific classes of compounds gdut.edu.cnmdpi.comsurcis.com.
Environmental persistence refers to the length of time a substance remains in a particular environmental compartment before being removed or transformed sustainability-directory.comnih.gov. Chemicals are often categorized based on their persistence, with "Not Persistent" indicating that the substance is relatively quickly degraded in the environment. Persistence is typically assessed based on degradation half-lives in different environmental media like water, soil, and sediment miljodirektoratet.nonih.govumweltbundesamt.de.
Due to the lack of specific biodegradation and degradation rate data for this compound in the available literature, a definitive categorization of its environmental persistence based on empirical data is not possible at this time sinophytochem.com.
Influence on Activated Sludge Microorganism Communities
Photochemical Transformation Processes
Photochemical transformations involve the alteration of a molecule's structure through exposure to light, particularly ultraviolet (UV) and visible light. These processes can occur in the atmosphere and in surface waters.
Photoisomerization is a photochemical process where a molecule is transformed into an isomeric form upon absorption of light wikipedia.org. This process often involves a change in the spatial arrangement of atoms within the molecule, such as cis-trans isomerization around a double bond researchgate.net. The potential for photoisomerization depends on the presence of specific chromophores (light-absorbing groups) within the molecule's structure.
The chemical structure of this compound (Sodium Danshensu), which contains a phenyl group and potentially a double bond depending on the specific isomer, suggests a theoretical possibility for photochemical reactions, including photoisomerization, if the molecule absorbs light in the environmentally relevant spectrum. However, specific experimental data demonstrating the photoisomerization potential and mechanisms of this compound were not found in the consulted literature wikipedia.orgresearchgate.net.
Gamma irradiation is a form of high-energy electromagnetic radiation that can induce chemical changes in substances, including bond breaking and the formation of radicals, leading to degradation nih.govmdpi.comresearchgate.netkinampark.comfrontiersin.org. Studies on gamma irradiation-induced degradation are often conducted in controlled laboratory settings to understand potential transformation pathways under specific high-energy conditions.
While gamma irradiation can cause the degradation of organic compounds, and various degradation products such as ketones can be formed researchgate.net, specific research detailing the gamma irradiation-induced degradation pathways of this compound and the identification of degradation products, such as Heptane-2,4,6-trione, was not found in the consulted literature. Information regarding the formation of Heptane-2,4,6-trione (C7H10O3) as a degradation product of this compound under gamma irradiation was not supported by the search results nih.govnih.govwikipedia.org.
UV-Visible Phototransformation in Aqueous Solutions and Emulsions
Direct UV-visible irradiation of dehydroacetic acid (DHA), the parent compound of sodium dehydroacetate, in solution and in cosmetic emulsions has been studied. This process can lead to the formation of photoproducts. In acetonitrile (B52724) solution, four photoproducts were detected after UV-vis irradiation. One photoproduct was identified as an isomer of DHA, while two others were isomeric dimeric structures. Another by-product resulted from the elimination of CO2 from DHA. researchgate.net, researchgate.net 2-pentenal has also been identified as a degradation product of UV-irradiated DHA in distilled water. researchgate.net
Studies indicate that the phototransformation process can be initiated by the removal of a hydrogen atom from a hydroxyl or methyl group, provided the resulting radical is sufficiently stabilized. researchgate.net The photodecomposition of DHA from the singlet-excited state is suggested, with intersystem crossing to the triplet excited state being insignificant to the final outcome. conicet.gov.ar A [2+2]-cyclodimerization of DHA is a probable initial light-promoted step at wavelengths below 300 nm. conicet.gov.ar
Research using gas chromatography coupled with ion trap mass spectrometry (GC-MS/MS) and high-performance liquid chromatography coupled with ultrahigh resolution Fourier transform ion cyclotron resonance mass spectrometry (LC-UHRMS) has been employed for the structural elucidation of these photoproducts. researchgate.net
In cosmetic emulsions, all photoproducts observed in solution, except for the dimers, were detected after irradiation. researchgate.net This suggests that the matrix can influence the types of photoproducts formed. The presence of these photoproducts in cosmetic emulsions after irradiation indicates that products containing DHA should be protected from direct sunlight to prevent photodegradation. researchgate.net
Influence of Environmental Matrices and Photosensitizers on Degradation Kinetics
The environmental matrix can significantly influence the degradation kinetics of compounds like sodium dehydroacetate. While direct phototransformation occurs in aqueous solutions and emulsions, the presence of other substances in environmental waters or product formulations can alter the rate and pathways of degradation.
Studies on the degradation of dehydroacetic acid and sodium dehydroacetate in pear juice, as an example of a complex matrix, showed a much lower degradation rate compared to that in aqueous solution under gamma irradiation. researchgate.net, researchgate.net This highlights the impact of the matrix on the degradation kinetics.
The influence of matrix components such as bicarbonates, nitrates, and humic acids on the degradation kinetics of other pharmaceuticals during UV-A photocatalysis has been observed, suggesting that similar effects could be relevant for sodium dehydroacetate. mdpi.com The pH of the solution is also a crucial factor influencing degradation rates, as it can affect the speciation of the compound and the production of reactive species. mdpi.com
While specific detailed research findings on the influence of various photosensitizers on the degradation kinetics of sodium dehydroacetate were not extensively found in the provided text, the general principle in photochemistry is that photosensitizers can absorb light and then transfer energy or electrons to the target compound, initiating or accelerating its degradation. The presence of natural organic matter or other light-absorbing species in environmental waters could potentially act as photosensitizers, influencing the photodegradation of sodium dehydroacetate.
Complexation with Inorganic Cations in Aquatic Environments (e.g., Copper(2+) Cations)
Dehydroacetic acid and sodium dehydroacetate are expected to ionize in environmental waters, releasing the enolate anion. industrialchemicals.gov.au This enolate anion is readily soluble in water and can form stable complexes with naturally occurring inorganic cations in environmental waters, particularly copper(2+) cations. industrialchemicals.gov.au
The formation of complexes between organic matter and inorganic cations in aquatic environments is a well-known phenomenon. nih.gov The enolate structure of the dehydroacetate anion provides functional groups that can bind to metal ions. industrialchemicals.gov.au This complexation can affect the bioavailability, mobility, and persistence of both the organic compound and the metal cation in the aquatic environment.
While the provided information specifically mentions copper(2+) cations, it also indicates that the enolate may form stable complexes with other naturally occurring inorganic cations. industrialchemicals.gov.au The extent and strength of complexation can depend on factors such as pH, the concentration of the cation and the organic ligand, and the presence of competing ligands. nih.gov
Comparative Stability and Degradation Kinetics of Sodium Dehydroacetate versus Dehydroacetic Acid
Sodium dehydroacetate is the sodium salt of dehydroacetic acid and is often used in place of dehydroacetic acid due to its greater solubility in water. atamankimya.com, thegoodscentscompany.com, wikipedia.org In aqueous solutions, both dehydroacetic acid and sodium dehydroacetate are expected to dissociate to release the dehydroacetate enolate anion. industrialchemicals.gov.au
Studies comparing the degradation of dehydroacetic acid and sodium dehydroacetate under gamma irradiation in aqueous solution showed that the degradation rate of sodium dehydroacetate was higher than that of dehydroacetic acid under the same irradiation conditions. researchgate.net Both compounds followed first-order reaction kinetics under these conditions. researchgate.net Quantum chemical calculations further supported that sodium dehydroacetate was much easier to be degraded than dehydroacetic acid. researchgate.net
This suggests that while they both exist as the enolate anion in solution, the presence of the sodium counterion or structural differences in their initial solid forms might influence their susceptibility to certain degradation processes.
Advanced Research Methodologies and Future Directions
Development of Novel Analytical Probes and Sensing Technologies
Precise and sensitive detection and quantification of sodium ferulate in complex matrices are crucial for both fundamental research and potential applications. While established methods like High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) have been successfully applied for the simultaneous quantification of sodium ferulate in human plasma, demonstrating sensitivity and reproducibility bevital.no, the development of novel analytical probes and sensing technologies represents a key future direction. These advancements aim to offer enhanced specificity, lower detection limits, faster analysis times, and the capability for real-time monitoring in various environments, including biological systems and the environment.
Current analytical approaches, such as HPLC-UV used for analyzing ferulic acid (the parent compound) in botanicals like Chinese Angelica, highlight the need for robust extraction protocols and chromatographic separation jfda-online.com. Future research could focus on developing electrochemical sensors, fluorescence probes, or surface plasmon resonance-based biosensors specifically designed to selectively detect sodium ferulate. Such probes could enable in-situ measurements and high-throughput screening, significantly accelerating research into its distribution, metabolism, and interactions. Miniaturization and integration of these sensing technologies into portable devices could also facilitate point-of-care diagnostics or environmental monitoring.
Integration of Multi-Omics Technologies for Comprehensive Pathway Elucidation
Understanding the intricate biological effects of sodium ferulate necessitates a holistic view of its interactions within biological systems. The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to achieve this comprehensive understanding. This strategy allows researchers to simultaneously analyze changes at the gene, RNA, protein, and metabolite levels in response to sodium ferulate exposure.
Studies on related compounds, such as methyl ferulate, have already demonstrated the utility of integrated transcriptomic, proteomic, and metabolomic techniques to elucidate antifungal mechanisms, revealing affected pathways like pyrimidine (B1678525) metabolism, arachidonic acid metabolism, ABC transporters, and purine (B94841) metabolism bohrium.com. Similarly, multi-omics approaches combined with network pharmacology have been used to investigate the mechanisms of traditional Chinese medicine formulas containing ferulate in treating conditions like ulcerative colitis, identifying potential targets such as EGFR, STAT3, SRC, AKT1, and HSP90AA1 nih.gov. The application of these integrated omics approaches to sodium ferulate research can provide system-level insights into its biological targets, downstream effects, and the complex molecular networks it influences. For example, metabolomics analysis has been used in studies investigating lignin (B12514952) degradation by microorganisms, where sodium ferulate was a relevant metabolite biorxiv.org. Future research should focus on applying these integrated strategies to various biological models exposed to sodium ferulate to fully map its impact on cellular processes and identify key biomarkers of its activity.
Advanced Modeling and Simulation Paradigms for Predictive Research
Computational modeling and simulation are becoming increasingly vital tools in chemical and biological research, offering predictive capabilities and insights that complement experimental studies. For sodium ferulate, advanced modeling paradigms can be employed to predict its physical and chemical properties, simulate its behavior in different environments, model its interactions with biological targets, and predict its pharmacokinetic and pharmacodynamic profiles.
Computational models are already being integrated to provide system-level insights into biological processes influenced by compounds like sodium ferulate, such as myocardial hypertrophy dntb.gov.ua. Computational docking simulations have also been utilized in the study of ferulic acid derivatives to understand binding modes with potential protein targets researchgate.net. Future directions include the application of molecular dynamics simulations to study the binding stability and conformational changes upon interaction with target proteins or membrane systems. Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of sodium ferulate derivatives and guide the design of novel compounds with enhanced properties. Physiologically-based pharmacokinetic (PBPK) modeling can simulate the absorption, distribution, metabolism, and excretion of sodium ferulate in the body, aiding in the understanding of its bioavailability and tissue distribution without relying solely on in vivo experiments. These modeling approaches can significantly accelerate the research and development process by prioritizing promising avenues and reducing the need for extensive experimental trials.
Interdisciplinary Approaches to Understand Environmental Impact and Transformation
While sodium ferulate is a naturally occurring compound and a plant metabolite nih.govebi.ac.uk, a comprehensive understanding of its environmental impact and transformation is essential, particularly as its use in various applications potentially increases. Interdisciplinary research involving chemistry, biology, environmental science, and engineering is needed to address these aspects.
Future research should investigate the fate of sodium ferulate in different environmental compartments, including soil, water, and air. This involves studying its degradation pathways (e.g., microbial degradation, photodegradation), persistence, and potential for bioaccumulation. Research on the transformation products of sodium ferulate in the environment is also crucial, as these products may have different properties and potential impacts. While current information touches upon the presence of sodium in groundwater scirp.org, specific studies on the environmental transformation of C10H9NaO4 are needed. Techniques like advanced mass spectrometry and chromatography can be used to identify and quantify transformation products. Furthermore, ecotoxicological studies are required to assess the potential effects of sodium ferulate and its transformation products on various organisms and ecosystems. Understanding these environmental dynamics is vital for assessing the sustainability of its production and use and for developing strategies to mitigate any potential negative impacts.
Exploration of Emerging Applications in Material Science and Chemical Biology Research
Sodium ferulate possesses properties that make it of interest in fields beyond its traditional uses. Exploring emerging applications in material science and chemical biology research represents a promising future direction.
In material science, sodium ferulate has been identified as a useful matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry nih.govebi.ac.uk. Future research could explore its potential in developing new functional materials, such as biodegradable polymers, hydrogels, or nanoparticles, leveraging its antioxidant or other properties. Its incorporation into packaging materials could, for instance, provide antioxidant protection to food products ontosight.ai. Research into controlled release systems, such as controlled porosity osmotic pumps, has already shown promise for delivering sodium ferulate ingentaconnect.com, indicating its potential in advanced drug delivery systems.
In chemical biology, sodium ferulate can serve as a valuable tool for probing biological processes. Recent research has demonstrated its utility as an inducer in a versatile genetic control system, known as FAR switches, allowing for the fine-tuning of transgene expression in mammalian cells and mice nih.gov. This application highlights its potential in developing advanced genetic tools for research and therapeutic purposes, including inducible gene editing and epigenome engineering nih.gov. Future chemical biology research could explore the development of photoactivatable or fluorescent derivatives of sodium ferulate to study its cellular uptake, localization, and interactions with specific biomolecules in real-time. Furthermore, its role as a plant metabolite nih.govebi.ac.uk suggests potential applications in agricultural biotechnology, such as enhancing plant stress tolerance or improving crop quality.
By pursuing these advanced research methodologies and exploring these emerging applications, the scientific community can unlock the full potential of sodium ferulate (C10H9NaO4) in diverse fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
